molecular formula C14H21FN2 B1438712 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline CAS No. 1156225-85-2

2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline

Cat. No. B1438712
M. Wt: 236.33 g/mol
InChI Key: HLHSYCDLPBUZRL-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. For example, Bilastine, a piperidine derivative, has a molecular weight of 463.61 .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline is a compound of interest in medicinal chemistry due to its structural features that may influence the potency and selectivity of binding affinity at D2-like receptors. Research indicates that arylalkyl substituents, such as those found in 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline, can improve the selectivity and potency of synthesized agents targeting D2-like receptors. This insight is crucial for the development of antipsychotic agents, as it helps in exploring new areas of three-dimensional chemical space and contributes to the pharmacophoric understanding necessary for drug design (Sikazwe et al., 2009).

Role in Nucleophilic Aromatic Substitution Reactions

The compound's role extends into the field of organic synthesis, particularly in nucleophilic aromatic substitution reactions. The research demonstrates its utility in synthesizing complex molecules, offering insights into reaction mechanisms and contributing to the broader understanding of chemical reactivity. Such applications underscore the compound's relevance beyond pharmacological implications, highlighting its importance in synthetic organic chemistry (Pietra & Vitali, 1972).

Chemoselective Transformations

Further investigation into chemoselective transformations showcases the versatility of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline in facilitating the development of novel synthetic methodologies. Such research emphasizes the compound's potential in streamlining synthetic routes, enhancing reaction efficiencies, and contributing to the advancement of organic synthesis as a discipline. This aspect of the compound's application is pivotal for the chemical industry, especially in the synthesis of pharmaceuticals, agrochemicals, and materials science (Griggs, Tape, & Clarke, 2018).

Safety And Hazards

The safety and hazards associated with piperidine derivatives can vary widely depending on the specific compound and its intended use. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

Piperidine derivatives continue to be an area of active research, with potential applications in a wide range of therapeutic areas . The development of new synthesis methods and the discovery of new biological activities are among the future directions in this field .

properties

IUPAC Name

2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-13-5-3-4-8-17(13)10-11-9-12(15)6-7-14(11)16/h6-7,9,13H,2-5,8,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHSYCDLPBUZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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